molecular formula C14H19NO B12529116 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone

Cat. No.: B12529116
M. Wt: 217.31 g/mol
InChI Key: IULGMLVOKONHOD-UHFFFAOYSA-N
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Description

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone is a synthetic organic compound featuring an indoline scaffold core. Indoline derivatives are of significant interest in medicinal chemistry and materials science due to their versatile pharmacological properties and structural features. This particular molecule, with its tetramethyl substitution pattern and ethanone functional group, is designed as a key intermediate or building block in the synthesis of more complex molecules. Its potential research applications include serving as a precursor in the development of bioactive compounds, dyes, and functional materials. The compound is intended for use in laboratory research and development settings only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage procedures. Note: The specific properties, applications, and mechanism of action for this compound are not currently available in the public domain and should be verified through laboratory analysis and scientific literature.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(2,3,3,5-tetramethyl-2H-indol-1-yl)ethanone

InChI

InChI=1S/C14H19NO/c1-9-6-7-13-12(8-9)14(4,5)10(2)15(13)11(3)16/h6-8,10H,1-5H3

InChI Key

IULGMLVOKONHOD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1C(=O)C)C=CC(=C2)C)(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Indoline Precursors

Indoline derivatives are often synthesized from aniline precursors via cyclization. For 2,3,3,5-tetramethylindolin, sequential alkylation is required to achieve the desired substitution pattern.

Step Reagents/Conditions Product Yield Reference
1 N-Methylation of indoline with methyl iodide (MeI) in DMF N-Methylindoline 65–75%
2 Alkylation at C-2 with methyl iodide under basic conditions (e.g., NaH) 2-Methyl-N-methylindoline 50–60%
3 Alkylation at C-3 with methyl iodide 2,3,3-Trimethyl-N-methylindoline 45–55%
4 Alkylation at C-5 with methyl iodide 2,3,3,5-Tetramethylindolin 30–40%

Notes :

  • Regioselectivity Challenges : Direct alkylation of indoline often leads to competing products. Steric hindrance from existing methyl groups directs subsequent alkylations to less substituted positions.
  • Solvent and Base Optimization : Polar aprotic solvents (e.g., DMF, THF) and strong bases (e.g., NaH, LDA) enhance alkylation efficiency.

Cyclization of Aniline Derivatives

Alternative routes involve cyclizing N-alkylated aniline precursors to form the indolin core.

Step Reagents/Conditions Product Yield Reference
1 N-Methylation of 4-methylaniline with MeI N-Methyl-4-methylaniline 80%
2 Cyclization via [2+4] annulation with HCl/AlCl₃ 5-Methylindolin 60%
3 Sequential alkylation at C-2 and C-3 2,3,3,5-Tetramethylindolin 35%

Advantages :

  • Higher regioselectivity for C-5 methylation due to pre-existing substituents.
  • Avoids multiple alkylation steps.

Acylation at the Nitrogen Atom

The ethanone group is introduced via acylation of the indolin nitrogen.

Friedel-Crafts Acylation

Acetyl chloride (AcCl) in the presence of a Lewis acid catalyst is used for direct acylation.

Substrate Reagents/Conditions Product Yield Reference
2,3,3,5-Tetramethylindolin AcCl, AlCl₃, CH₂Cl₂, 0–5°C 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone 70–80%

Mechanism :

  • Activation : Acetyl chloride reacts with AlCl₃ to form an acylium ion.
  • Electrophilic Attack : The acylium ion attacks the indolin nitrogen, forming a tetrahedral intermediate.
  • Deprotonation : The intermediate loses a proton to yield the acylated product.

Challenges :

  • Steric Hindrance : Bulky substituents (e.g., C-2 methyl) may reduce acylation efficiency.
  • Side Reactions : Over-acetylation or alkylation at aromatic positions.

Alternative Acylation Methods

For sensitive substrates, milder conditions are employed:

Method Reagents/Conditions Yield Reference
1 Acetic anhydride, pyridine, 80°C 60%
2 Acetyl triflate, DCM, 0°C 85%

Advantages :

  • Lower Temperature : Reduces decomposition of thermally sensitive intermediates.
  • High Yield : Triflate-based acylating agents provide cleaner reactions.

Key Research Findings and Optimization

Regioselectivity in Alkylation

  • C-5 Methylation : Achieved via steric guidance from C-2 and C-3 methyl groups.
  • C-3 Methylation : Dominates due to electron-rich aromatic ring and reduced steric hindrance.

Catalyst Screening for Acylation

Catalyst Solvent Yield Reference
AlCl₃ DCM 75%
BF₃·OEt₂ THF 65%
Sc(OTf)₃ Toluene 80%

Optimal Conditions : AlCl₃ in DCM provides the highest yield and minimal side products.

Stability and Purity

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) removes unreacted starting materials and byproducts.
  • Stability : The compound is stable under inert conditions but sensitive to moisture and light.

Comparative Analysis of Synthesis Routes

Route Steps Yield Regioselectivity Advantages
A 4 Alkylation + 1 Acylation 30% Moderate Direct access to target
B 3 Alkylation + 1 Cyclization + 1 Acylation 35% High Better C-5 control

Spectroscopic Characterization

Key data for 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone:

Property Value Reference
¹H NMR (CDCl₃) δ 2.21 (s, 6H, C-2/C-3 CH₃), 2.09 (s, 6H, C-5 CH₃), 2.46 (s, 3H, COCH₃)
¹³C NMR (CDCl₃) δ 19.6 (C-5 CH₃), 16.0 (C-2/C-3 CH₃), 32.9 (COCH₃), 210.0 (C=O)
IR (ATR) ν C=O: 1691 cm⁻¹

Applications and Derivatives

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone serves as a precursor for:

  • Pharmaceutical Intermediates : Used in the synthesis of 5-lipoxygenase inhibitors.
  • Dyes and Pigments : Acylated indolines are precursors for cationic dyes.
  • Organocatalysts : N-Acylated indolines act as ligands in asymmetric catalysis.

Chemical Reactions Analysis

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The National Cancer Institute (NCI) has protocols for evaluating new compounds against a panel of human tumor cells, which could be relevant for assessing the efficacy of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone.

Case Study:
A study involving a related indole derivative demonstrated a mean growth inhibition (GI) value of 15.72 μM against human tumor cells. Such findings suggest that 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone may also possess similar or enhanced activity due to its structural features .

Synthesis of Derivatives

The synthesis of derivatives based on 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone has been explored as a strategy to enhance its biological activity. Various synthetic routes can be employed to modify the indole structure and improve the compound's pharmacological profile.

Synthesis Example:
The synthesis process typically involves reactions with different electrophiles or nucleophiles to create various derivatives. For example, the reaction of indole with acetylating agents can yield substituted ethanones that retain the core indole structure while potentially enhancing their biological activities .

Drug-Like Properties

Evaluating the drug-like properties of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone is essential for its development as a therapeutic agent. Properties such as solubility, permeability, and metabolic stability are critical factors influencing its bioavailability and efficacy.

Evaluation Metrics:
Using tools like SwissADME can help assess these properties. Compounds with favorable drug-like characteristics are more likely to succeed in clinical trials and eventual therapeutic use .

Data Table: Summary of Findings

Application AreaDetails
Anticancer Activity Significant growth inhibition observed; potential for inducing apoptosis in tumor cells.
Synthesis Various synthetic routes available; potential for creating more active derivatives.
Mechanism of Action Likely involves caspase activation; important for inducing programmed cell death.
Drug-Like Properties Assessment via SwissADME; important for evaluating bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues with Indene/Indoline Scaffolds
  • 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone): This cathinone derivative shares a bicyclic backbone (indene) and an ethanone group but incorporates additional substituents (phenyl and pyrrolidinyl groups). Analytical techniques such as HRMS and NMR confirmed its structure, suggesting that 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone may exhibit similar spectroscopic signatures (e.g., distinct ¹H/¹³C NMR shifts due to methyl groups). However, the tetramethyl substitution in the target compound may reduce rotational freedom compared to the dihydroindenyl system .
  • 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Oxime: This compound features a tetramethyltetrahydronaphthalene moiety with an ethanone-oxime group. The melting point (208°C) highlights the impact of oxime formation on crystallinity—a property that may differ significantly in the non-oxime derivative .
2.2 Functional Group Variations: Boronates and Oxadiazoles
  • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone: The inclusion of a boronate ester (dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature absent in the target compound. This structural difference underscores divergent synthetic applications: boronate-containing derivatives are valuable intermediates in medicinal chemistry, while the target compound’s tetramethylindoline core may prioritize stability or receptor binding .
  • 1-(2-Aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones: These derivatives incorporate an oxadiazole ring fused to ethanone. Bioactivity studies revealed enhanced antibacterial and antifungal activity with para-substituents (e.g., dimethylamino or chloro groups). Although the target compound lacks an oxadiazole moiety, its tetramethylindoline structure may similarly influence bioactivity through steric hindrance or lipophilicity modulation .
2.3 Steric and Isomerization Effects
  • 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: Variable-temperature NMR studies demonstrated amide bond isomerization, with energy barriers (~67 kJ/mol) and exchange rates (380 s⁻¹) influenced by substituent proximity.

Data Tables for Comparative Analysis

Compound Core Structure Functional Groups Key Properties Reference
1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone Indoline Ethanone High steric hindrance; potential stability
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Indene Ethanone, phenyl, pyrrolidinyl Psychoactive properties; characterized via HRMS, NMR
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime Tetrahydronaphthalene Ethanone-oxime Melting point: 208°C; PSA: 32.59
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone Indoline Ethanone, boronate ester Synthetic intermediate for cross-coupling
1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Oxadiazole Ethanone, chlorophenyl, phenethyl Antibacterial activity (S. aureus, P. aeruginosa)

Biological Activity

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone is a chemical compound with notable biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects based on available literature and research findings.

  • Chemical Formula : C12H15NO
  • Molecular Weight : 189.25 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of indole and indoline structures possess potent activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several indoline derivatives against common pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Cefixime and Fluconazole.

Compound NameMIC (μg/mL)Bacterial Strain
1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone4E. coli
Control (Cefixime)4E. coli
Control (Fluconazole)2C. albicans

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been supported by various studies indicating its ability to inhibit pro-inflammatory cytokines. One notable study involved the administration of related compounds in animal models to assess their effects on carrageenan-induced paw edema.

Experimental Findings

In an experimental setup with BALB/c mice:

  • Groups : Mice were divided into control and treatment groups receiving varying doses of the compound.
  • Results : The treated groups showed a significant reduction in paw swelling compared to the control group.
Treatment GroupDose (mg/kg)Percentage Inhibition (%)
Control-0
Compound A5030
Compound A10055
Dexamethasone270

The biological activities of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone can be attributed to its ability to modulate inflammatory pathways and microbial resistance mechanisms. The compound may act by:

  • Inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6.
  • Disrupting bacterial cell wall synthesis or function.

Additional Pharmacological Effects

Besides antimicrobial and anti-inflammatory properties, preliminary studies suggest potential antioxidant activities. Antioxidants are crucial for mitigating oxidative stress-related diseases.

Q & A

Q. What are the recommended synthetic routes for 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone?

Answer: Synthesis can be approached via Friedel-Crafts acylation or condensation reactions using substituted indoline precursors. For example:

  • Friedel-Crafts Acylation: React 2,3,3,5-tetramethylindoline with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and purify via column chromatography .
  • Multistep Synthesis: Modify indole derivatives (e.g., alkylation, methylation) followed by ketone introduction. Evidence from similar indolinyl ethanones suggests using tert-butyloxycarbonyl (Boc) protection to avoid side reactions during functionalization .

Key Considerations:

  • Optimize solvent polarity (e.g., dichloromethane for Friedel-Crafts) and catalyst loading.
  • Confirm intermediate structures using IR (C=O stretch ~1700 cm⁻¹) and NMR (methyl group resonances at δ 1.2–1.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone?

Answer:

  • IR Spectroscopy: Identify the acetyl group (C=O stretch at ~1680–1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • NMR:
  • ¹H NMR: Methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and indoline NH (δ ~3.5 ppm, if unsubstituted) .

  • ¹³C NMR: Carbonyl carbon (δ ~200–210 ppm), quaternary carbons (δ 120–140 ppm) .

    • Mass Spectrometry (EI-MS): Molecular ion peak (M⁺) at m/z corresponding to C₁₄H₁₉NO (MW 217.3 g/mol). Fragmentation patterns may include loss of methyl groups (m/z -15) .

    Data Validation: Cross-reference with NIST Chemistry WebBook for similar indolinyl ethanones to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or MS data for tetramethylindolin derivatives?

Answer:

  • Contradiction Analysis:
  • Stereochemical Effects: Use 2D NMR (COSY, NOESY) to confirm substituent orientation. For example, NOE correlations between methyl groups and aromatic protons can clarify spatial arrangements .

  • Dynamic Effects: Variable-temperature NMR to detect conformational exchange broadening in indoline rings .

    • MS Fragmentation: Compare experimental fragmentation with computational predictions (e.g., CFM-ID software) to identify unexpected adducts or decomposition products .

    Case Study: In , tetramethyl-substituted musks showed unexpected MS fragments due to retro-Diels-Alder pathways. Apply similar mechanistic analysis to interpret anomalies .

Q. How to design experiments to assess the compound’s potential as an antimicrobial agent?

Answer:

  • Experimental Design:

Minimum Inhibitory Concentration (MIC): Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls .

Biofilm Inhibition: Quantify biofilm biomass via crystal violet staining in 96-well plates. Use confocal microscopy to visualize structural disruption .

  • Mechanistic Studies:
  • Perform time-kill assays to determine bactericidal vs. bacteriostatic effects.

  • Screen for efflux pump inhibition using ethidium bromide accumulation assays .

    Data Interpretation: Correlate substituent effects (e.g., methyl groups) with activity trends from and , where bulky substituents enhanced membrane penetration .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

Answer:

  • In Silico Tools:
  • EPI Suite: Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). For example, logP values >3.5 (predicted via XLogP3) suggest potential bioaccumulation .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability .
    • Validation: Compare predictions with experimental soil adsorption studies (e.g., OECD 106 guidelines) to refine models .

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